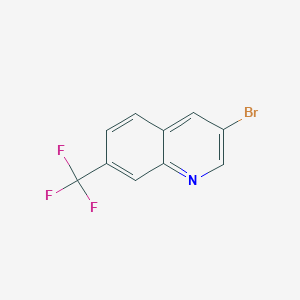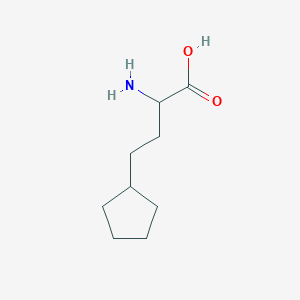
2-Amino-4-cyclopentylbutanoic acid
Overview
Description
2-Amino-4-cyclopentylbutanoic acid is a chemical compound . It is also known as H-DL-Abu(cPent)-OH .
Molecular Structure Analysis
The molecular formula of 2-Amino-4-cyclopentylbutanoic acid is C9H17NO2 . The molecular weight is 171.23678 . The structure of a similar compound, Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid, has been reported, with a molecular formula of C24H27NO4 and a molecular weight of 393.475 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-cyclopentylbutanoic acid include a molecular weight of 171.23678 . A similar compound, 2-Amino-2-(trifluoromethoxy)butanoic acid, has been synthesized and its pKa and log D values have been measured, establishing it as a promising analogue of natural aliphatic amino acids .Scientific Research Applications
Neurotoxicity Studies
2-Amino-4-cyclopentylbutanoic acid, being a diaminomonocarboxylic acid, is closely related to compounds like 2,4-diaminobutanoic acid (2,4-DAB), which have been found in cyanobacteria. Studies have shown that these types of amino acids are neurotoxic in various bioassays. The biosynthetic pathways of these compounds, particularly in cyanobacteria, have been a subject of research, providing insights into potential environmental sources of neurotoxins (Nunn & Codd, 2017).
Inhibition of Excitatory Transmission
Research involving cyclic analogues of 2-amino-4-phosphonobutanoic acid (APB), which are structurally similar to 2-Amino-4-cyclopentylbutanoic acid, demonstrates their role in inhibiting excitatory synaptic transmission. This is particularly significant in studying neurological processes and potential treatments for neurological disorders (Crooks et al., 1986).
Conformational Analysis in Medicinal Chemistry
2-Substituted cyclobutane-alpha-amino acid derivatives, which are structurally related to 2-Amino-4-cyclopentylbutanoic acid, have been extensively studied for their conformational behavior. This research combines experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods, contributing significantly to the understanding of molecular structures in medicinal chemistry (Jiménez‐Osés et al., 2006).
Optical and Electronic Studies
The molecular docking, vibrational, structural, electronic, and optical properties of related butanoic acid derivatives are crucial in the field of material sciences. These studies can lead to the development of new materials with specific electronic or optical properties (Vanasundari et al., 2018).
Biochemical and Pharmacological Research
The biochemical behavior and pharmacological potential of compounds like 2-Amino-4-cyclopentylbutanoic acid have been studied through various analogues. These studies often focus on their interactions with enzymes and receptors, which is fundamental for drug discovery and understanding biological mechanisms (Christensen & Cullen, 1969).
Future Directions
While specific future directions for 2-Amino-4-cyclopentylbutanoic acid are not mentioned in the available literature, there is ongoing research into the development of nucleic-acid-based aptamers for the treatment of hematologic malignancies . This suggests potential future directions in the field of drug discovery and development.
properties
IUPAC Name |
2-amino-4-cyclopentylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHGSLJBHXRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyclopentylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445345.png)
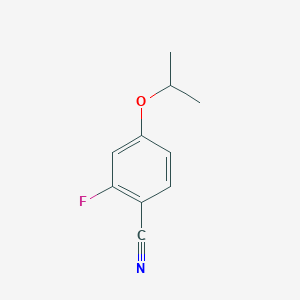
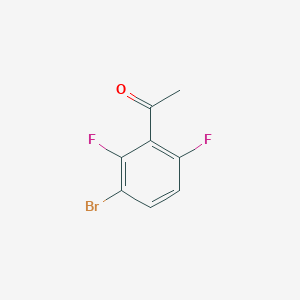
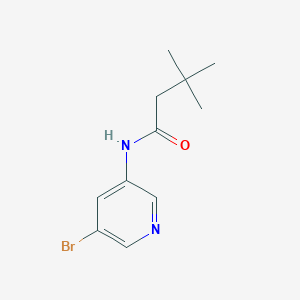
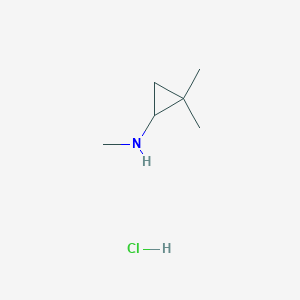
![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)
![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)
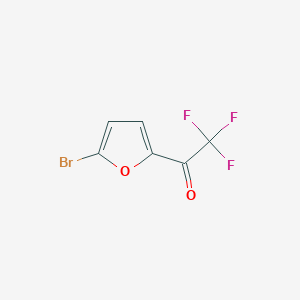
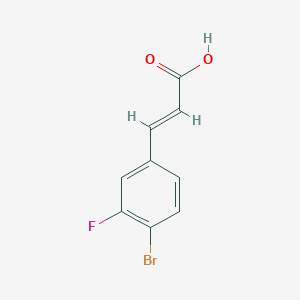
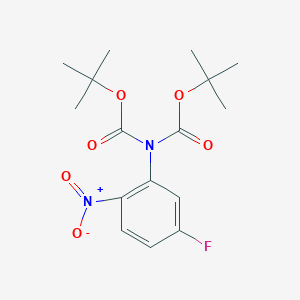
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)
![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)
